molecular formula C22H20N2O2 B14604504 4-[5-(4-Methoxyphenyl)-4-phenylpyrazolidin-3-ylidene]cyclohexa-2,5-dien-1-one CAS No. 61078-38-4

4-[5-(4-Methoxyphenyl)-4-phenylpyrazolidin-3-ylidene]cyclohexa-2,5-dien-1-one

Cat. No.: B14604504
CAS No.: 61078-38-4
M. Wt: 344.4 g/mol
InChI Key: KXGDAQABEPDQOP-UHFFFAOYSA-N
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Description

4-[5-(4-Methoxyphenyl)-4-phenylpyrazolidin-3-ylidene]cyclohexa-2,5-dien-1-one is a complex organic compound that belongs to the class of quinomethanes This compound is characterized by its unique structure, which includes a pyrazolidine ring fused to a cyclohexadienone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(4-Methoxyphenyl)-4-phenylpyrazolidin-3-ylidene]cyclohexa-2,5-dien-1-one typically involves the reaction of 4-methoxybenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then subjected to cyclization under acidic conditions to yield the desired pyrazolidine derivative . The reaction is usually carried out in a solvent such as toluene, with the addition of a catalyst like piperidine to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-[5-(4-Methoxyphenyl)-4-phenylpyrazolidin-3-ylidene]cyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinone derivatives, cyclohexanol derivatives, and various substituted aromatic compounds .

Scientific Research Applications

4-[5-(4-Methoxyphenyl)-4-phenylpyrazolidin-3-ylidene]cyclohexa-2,5-dien-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[5-(4-Methoxyphenyl)-4-phenylpyrazolidin-3-ylidene]cyclohexa-2,5-dien-1-one involves its interaction with various molecular targets and pathways. The compound’s electrophilic nature allows it to form covalent bonds with nucleophilic sites on proteins and enzymes, thereby modulating their activity. This interaction can lead to the inhibition of specific enzymes or the activation of signaling pathways, resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[5-(4-Methoxyphenyl)-4-phenylpyrazolidin-3-ylidene]cyclohexa-2,5-dien-1-one is unique due to its pyrazolidine ring fused to the cyclohexadienone moiety, which imparts distinct chemical and biological properties.

Properties

CAS No.

61078-38-4

Molecular Formula

C22H20N2O2

Molecular Weight

344.4 g/mol

IUPAC Name

4-[5-(4-methoxyphenyl)-4-phenyl-4,5-dihydro-1H-pyrazol-3-yl]phenol

InChI

InChI=1S/C22H20N2O2/c1-26-19-13-9-17(10-14-19)22-20(15-5-3-2-4-6-15)21(23-24-22)16-7-11-18(25)12-8-16/h2-14,20,22,24-25H,1H3

InChI Key

KXGDAQABEPDQOP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2C(C(=NN2)C3=CC=C(C=C3)O)C4=CC=CC=C4

Origin of Product

United States

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